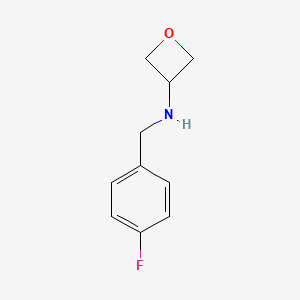

N-(4-Fluorobenzyl)oxetan-3-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(4-Fluorobenzyl)oxetan-3-amine, or 4-FB, is a synthetic compound with a wide range of applications in scientific research and development. 4-FB is a versatile molecule that has been used in a variety of studies and experiments, from biochemistry and physiology to drug design and development. In

Wissenschaftliche Forschungsanwendungen

Fluorescence Properties and Derivatization

Research involving derivatives of 4-fluorobenzyl compounds, such as the characterization of the fluorescence properties of 4-fluoro-7-nitrobenzo-2-oxa-1,3-diazole derivatives, highlights the use of these compounds in fluorescence-based analytical methods. These studies have revealed that certain derivatives exhibit significant fluorescence intensities, making them suitable for detection and analysis purposes in various solvent environments and across a range of pH values (Al-Dirbashi, Kuroda, & Nakashima, 1998).

Copper-Catalyzed Reactions

Copper-catalyzed intermolecular reactions, such as aminoazidation of alkenes, have been explored using N-fluorobenzenesulfonimide (NFSI) as a nitrogen-radical precursor. This methodology provides an efficient approach to vicinal amino azides, which can be transformed into valuable amine derivatives, demonstrating the synthetic utility of fluorobenzyl-related compounds in creating complex molecular structures with excellent diastereoselectivity (Zhang & Studer, 2014).

Application in Biomolecular Labeling

The development of rapid and high-yielding chemoselective ligation approaches using aromatic aldehydes, including those related to 4-fluorobenzyl compounds, demonstrates their potential in biomolecular labeling. These methods enable efficient labeling of peptides and proteins under mild conditions, opening up new avenues for bioconjugation and fluorescent labeling in biological research (Dirksen & Dawson, 2008).

Synthetic Applications

The use of N-fluorobenzenesulfonimide in palladium-catalyzed diamination of unactivated alkenes showcases the synthetic versatility of fluorobenzyl-related compounds. This process highlights the ability to incorporate nitrogen atoms into cyclic diamine derivatives, providing a pathway to synthesize complex nitrogen-containing heterocycles and other valuable chemical entities with potential applications in medicinal chemistry and material science (Sibbald & Michael, 2009).

Eigenschaften

IUPAC Name |

N-[(4-fluorophenyl)methyl]oxetan-3-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12FNO/c11-9-3-1-8(2-4-9)5-12-10-6-13-7-10/h1-4,10,12H,5-7H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFDVWDVIAVCYNZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CO1)NCC2=CC=C(C=C2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12FNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-Fluorobenzyl)oxetan-3-amine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Amino-6-tert-pentyl-N-o-tolyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/no-structure.png)

![N-(4-chlorobenzo[d]thiazol-2-yl)-1-methyl-N-(3-morpholinopropyl)-1H-pyrazole-3-carboxamide hydrochloride](/img/structure/B2689659.png)

![N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]adamantane-1-carboxamide](/img/structure/B2689663.png)

![N-(4-fluorophenyl)-6-[4-(4-methoxyphenyl)piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2689667.png)

![Ethyl 4-[[2-[1-[(2-methylphenyl)methyl]indol-3-yl]sulfonylacetyl]amino]benzoate](/img/structure/B2689668.png)

![(E)-2-(3-(2-chloro-6-fluorophenyl)-2-cyanoacrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2689670.png)

![ethyl 4-[2-(2-methyl-1H-indol-3-yl)-2-oxoacetyl]piperazine-1-carboxylate](/img/structure/B2689673.png)